Dansyl-d6-aniline

Isotope dilution mass spectrometry Internal standard selection LC-MS/MS quantification

Bioanalytical labs often face quantification variability due to non-isotopic internal standards that fail to co-elute with target analytes. Dansyl-d6-aniline is a ready-to-use, deuterated internal standard that eliminates batch-to-batch derivatization uncertainty. • +6 Da mass shift vs. d0 analogue, enabling unequivocal MS discrimination with zero channel crosstalk. • Identical chromatographic retention and fluorescence response (ratio 1.00 ± 0.02) ensure robust matrix-effect correction and orthogonal HPLC-FLD validation. • Pre-formulated standard reduces IS preparation RSD to <5% across multi-batch studies, meeting ICH M10 accuracy (90-110%) and precision (RSD <15%) requirements.

Molecular Formula C₁₈H₁₂D₆N₂O₂S
Molecular Weight 332.45
Cat. No. B1153666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDansyl-d6-aniline
SynonymsDNS-d6-aniline;  5-(Dimethylamino)-N-phenyl-1-naphthalenesulfonamide-d6; _x000B_5-Dimethylamino-1-naphthalenesulfonanilide-d6;  (5-Dimethylaminonaphthalene-1-sulfonamido)benzene-d6;  5-Dimethylamino-1-naphthalenesulfonanilide-d6
Molecular FormulaC₁₈H₁₂D₆N₂O₂S
Molecular Weight332.45
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dansyl-d6-aniline Procurement Guide


Dansyl-d6-aniline (CAS not assigned; unlabeled analogue CAS 34532-47-3) is a stable isotope-labeled derivative of dansyl aniline in which six hydrogen atoms on the aniline dimethylamino group are replaced by deuterium (molecular formula C₁₈H₁₂D₆N₂O₂S, molecular weight 332.45 g/mol) . The compound belongs to the dansyl sulfonamide class and combines the characteristic fluorescence of the dansyl fluorophore (λex ~340 nm, λem ~510 nm in organic solvents) with a +6 Da mass shift that enables unequivocal mass spectrometric discrimination from the non-deuterated analogue [1][2]. It is primarily supplied as an analytical reference standard (typical chemical purity ≥95%) for use as an internal standard in liquid chromatography–tandem mass spectrometry (LC–MS/MS) assays targeting primary and secondary amine-containing analytes, including biogenic amines, amino acids, and aromatic amine metabolites [3].

Isotope-Labeled Internal Standard Dansyl-d6-aniline, +6 Da mass shift for LC-MS/MS amine quantification
Pre-formed Analytical Standard Ready-to-use; eliminates derivatization variability in internal standard preparation
Dual-Detection Compatible Identical fluorescence to unlabeled dansyl aniline for orthogonal HPLC-FLD confirmation

Dansyl-d6-aniline Substitution Risks


In isotope dilution mass spectrometry (IDMS), the internal standard must exhibit near-identical physicochemical behavior to the target analyte while being resolvable by mass. Unlabeled dansyl aniline (MW 326.41) co-elutes with dansyl-d6-aniline (MW 332.45) but cannot be distinguished from endogenous or derivatized analyte by MS, rendering it unusable for isotope dilution [1][2]. Alternative deuterated dansyl reagents such as dansyl-d6 chloride (MW 275.78) serve a different purpose: they are derivatization reagents, not pre-formed internal standards, meaning they introduce variability in derivatization efficiency and require additional synthesis steps to generate the labeled analyte analogue [3]. Other d6-dansyl amines (e.g., dansyl-d6-isopropylamine, dansyl-d6-diethanolamine) differ in chromatographic retention time and ionization efficiency from dansyl aniline itself, violating the co-elution requirement for robust matrix effect correction . These functional differences mean that procurement of the correct d6-isotopologue—one that is structurally identical to the analyte of interest—is non-negotiable for validated quantitative workflows.

Unlabeled dansyl aniline

Indistinguishable from analyte by MS; cannot support isotope dilution quantification workflows.

Dansyl-d6 chloride

Derivatization reagent requiring amine reaction; yield variability may compromise internal standard accuracy.

Other d6-dansyl amines

Different chromatographic retention shifts prevent co-elution with target analyte; matrix effect correction may not transfer.

Dansyl-d6-aniline Comparative Evidence


Mass Spectrometric Resolution vs. Unlabeled Dansyl Aniline

Dansyl-d6-aniline provides a +6 Da mass shift relative to unlabeled dansyl aniline (monoisotopic mass 326.1089 Da vs. 332.1466 Da for the d6 species), sufficient to eliminate isotopic cross-talk between the internal standard and analyte channels in unit-resolution and high-resolution mass spectrometers alike [1]. In contrast, dansyl-d6 chloride undergoes further reaction during derivatization and cannot serve as a pre-formed internal standard; its mass difference is irrelevant if the final labeled analyte is not generated stoichiometrically [2].

Mass Res. vs. Unlabeled
Head-to-head
+6 Da mass shift ensures >99% signal orthogonality in SRM channels
Supports unambiguous ISTD signal separation
Applicable to unit-resolution and HRMS platforms
Isotope dilution mass spectrometry Internal standard selection LC-MS/MS quantification

Isotopic Purity and Deuterium Incorporation

Commercial dansyl-d6-aniline is supplied with isotopic enrichment of ≥95 atom% D (typically 98–99 atom% D), as specified by multiple vendors . Unlabeled dansyl aniline, by definition, has 0 atom% D and cannot support isotope dilution workflows. Other d6-dansyl derivatives such as dansyl-d6-isopropylamine and dansyl-d6-morpholine are also supplied at ≥95 atom% D, but their structural mismatch with the dansyl aniline analyte introduces chromatographic retention time offsets that prevent accurate matrix effect correction . Dansyl-d6 chloride (≥99 atom% D) requires a subsequent derivatization step, during which incomplete reaction or side-product formation can degrade the effective isotopic purity of the final labeled species [1].

Isotopic Purity
Class-level
≥95 atom% D (typically 98–99 atom% D)
Supports isotope dilution accuracy requirements
Verify lot-specific CoA for enrichment
Stable isotope labeling Internal standard purity Deuterium incorporation

Accuracy and Precision in Isotope Dilution MS

Mazzotti et al. (2012) demonstrated that the d0/d6 dansyl isotopologue pair—directly applicable to dansyl-d6-aniline as the heavy reporter—achieves accuracy in the range of 90–110% with relative standard deviation (RSD) below 15% for amino acid quantification in complex beverage matrices using LC–ESI–MS/MS with multiple reaction monitoring (MRM) [1]. This performance benchmark is derived from the use of pre-synthesized d0 and d6 dansyl-derivatized amino acid standards mixed prior to LC–MS/MS analysis, exactly the workflow that dansyl-d6-aniline is designed to support. Alternative approaches using non-deuterated structural analogues as internal standards (e.g., 4-phenylazophenol) typically yield RSD values of 12–17% for semi-quantitative work and do not correct for analyte-specific matrix effects [2].

Accuracy & Precision
Reported
Accuracy 90–110%, RSD
Supports bioanalytical validation endpoint review
Mazzotti et al. 2012; amino acids in beverage matrices
Chromatographic Co-Elution
Class-level
Near-identical retention times for d0/d6 dansyl aniline on RP-C18 reported
Enables matrix effect correction via co-elution
Non-co-eluting structural analogues may introduce quantification bias
Fluorescence Detection
Head-to-head
Identical FLD response factor (d6/d0 ratio 1.00 ± 0.02)
Enables orthogonal HPLC-FLD confirmation
λex/λem ~340/510 nm identical to unlabeled dansyl aniline
Ready-to-Use Format
Head-to-head
Pre-weighed aliquots with CoA; eliminates derivatization and purification steps
Reduces pre-analytical variability in ISTD preparation
Verify lot-specific purity and enrichment before routine use
Isotope dilution Method validation Accuracy and precision

Chromatographic Co-Elution for Matrix Effect Correction

Stable isotope-labeled internal standards must co-elute with the target analyte to correct for ion suppression or enhancement caused by co-eluting matrix components. Guo and Li (2009) demonstrated that ¹²C-/¹³C-dansyl labeled metabolites exhibit no chromatographic isotope effect on reversed-phase LC separation, with ¹²C- and ¹³C-labeled isoforms co-eluting perfectly, enabling accurate peak area ratio-based quantification [1]. The same principle applies to d0/d6 dansyl isotopologues: the deuterium label resides on the dimethylamino group, remote from the sulfonamide and aromatic ring systems that dominate reversed-phase retention, resulting in near-identical retention times (ΔtR typically <0.05 min) [2]. In contrast, structural analogue internal standards such as dansyl-d6-isopropylamine (MW 314.43) or dansyl-d6-diethanolamine (MW 392.49) exhibit significantly different logP values and retention times, failing to co-elute and thus providing incomplete matrix effect correction .

Chromatographic Co-Elution
Class-level
Near-identical retention times for d0/d6 dansyl aniline on RP-C18 reported
Enables matrix effect correction via co-elution
Non-co-eluting structural analogues may introduce quantification bias
Chromatographic co-elution Matrix effect correction Stable isotope internal standard

Fluorescence Detection for Orthogonal Confirmation

The deuterium substitution in dansyl-d6-aniline occurs on the dimethylamino group and does not alter the dansyl fluorophore's electronic structure; consequently, the fluorescence excitation and emission maxima (λex ~340 nm, λem ~510 nm) are identical to those of unlabeled dansyl aniline . This enables orthogonal quantification by HPLC with fluorescence detection (HPLC-FLD), where the d6 internal standard and d0 analyte produce identical FLD response factors per mole. In contrast, alternative deuterated internal standards such as dansyl-d6 chloride are non-fluorescent until reacted with an amine and cannot serve as a direct FLD standard . Structural analogues lacking the dansyl group (e.g., deuterated aniline-d5) have different excitation/emission wavelengths and cannot be used for fluorescence-based confirmation [1].

Fluorescence Detection
Head-to-head
Identical FLD response factor (d6/d0 ratio 1.00 ± 0.02)
Enables orthogonal HPLC-FLD confirmation
λex/λem ~340/510 nm identical to unlabeled dansyl aniline
Fluorescence detection Orthogonal quantification HPLC-FLD

Ready-to-Use Standard Format Advantage

Dansyl-d6-aniline is supplied as a pre-formed, ready-to-use analytical standard in defined quantities (typically 1 mg, 10 mg, or 25 mg) with certificate of analysis documenting chemical purity (≥95%) and isotopic enrichment . This contrasts with dansyl-d6 chloride, which is supplied as a bulk derivatization reagent and must be reacted with aniline under controlled conditions to generate the internal standard — a step that introduces variability in yield (typically 70–95%) and requires post-synthesis purification and characterization [1]. The direct-format supply of dansyl-d6-aniline eliminates this labor-intensive pre-analytical step, reducing between-batch variability in internal standard concentration and improving long-term method reproducibility.

Ready-to-Use Format
Head-to-head
Pre-weighed aliquots with CoA; eliminates derivatization and purification steps
Reduces pre-analytical variability in ISTD preparation
Verify lot-specific purity and enrichment before routine use
Analytical reference standard Supply format Procurement specification

Dansyl-d6-aniline Application Scenarios


ICH M10 Bioanalytical Method Validation

In regulated bioanalytical laboratories, isotope dilution LC–MS/MS using dansyl-d6-aniline as the internal standard for dansyl-derivatized amine analytes provides the accuracy (90–110%) and precision (RSD <15%) required by ICH M10 guidelines [1]. The 6 Da mass shift eliminates channel cross-talk, while chromatographic co-elution ensures effective correction of matrix-induced ion suppression—capabilities not achievable with non-isotopic structural analogues or alternatively labeled dansyl derivatives with different retention characteristics [2]. This scenario is directly supported by the method performance data from Mazzotti et al. (2012) for d0/d6 dansyl isotopologue quantification in complex beverage matrices, which is transferable to plasma, urine, and tissue homogenate analyses [1].

Targeted Metabolomics: Biogenic Amines and Amino Acids

Large-scale clinical metabolomics studies require robust internal standardization across hundreds of samples. Dansyl-d6-aniline, as a pre-formed and ready-to-use analytical standard, eliminates the batch-to-batch variability associated with on-demand synthesis from dansyl-d6 chloride (yield variability 70–95%) [3]. Its fluorescence properties additionally enable orthogonal HPLC-FLD confirmation of MS-based quantification, reducing false discovery rates in biomarker validation workflows . The ready-to-use format reduces internal standard preparation RSD from ~10–20% to <5% across multi-batch studies [3].

Environmental Monitoring of Aromatic Amines

For environmental laboratories monitoring aniline and substituted anilines under regulatory frameworks (e.g., EU Water Framework Directive, US EPA Method 8270), dansyl-d6-aniline serves as the ideal isotope dilution standard after dansyl chloride derivatization of environmental extracts [4]. The compound's +6 Da mass shift and near-identical chromatographic retention to native dansyl-aniline ensure that matrix effects from humic substances and co-extracted organics are accurately compensated, enabling quantitation at the low ng/L levels required for environmental compliance [2].

Reaction Monitoring via Fluorescence-MS Dual Detection

Research groups studying nucleophilic substitution kinetics, such as the dansyl chloride–aniline reaction itself, benefit from dansyl-d6-aniline as both a quantitative internal standard for MS and a fluorescence tracer [3]. The identical fluorescence response factor of d0 and d6 species (ratio 1.00 ± 0.02) allows reaction yields to be monitored simultaneously by MS and in situ fluorescence imaging, providing orthogonal cross-validation that a non-fluorescent internal standard (e.g., deuterated aniline-d5) cannot provide .

Application
Selection Property
Validation Focus
Bioanalytical method validation studies
Pre-formed isotopic internal standard
Accuracy and precision endpoint review
Targeted metabolomics in research matrices
Ready-to-use format reducing batch variability
Batch reproducibility and orthogonal FLD confirmation
Environmental amine monitoring
Co-eluting ISTD for complex matrices
Matrix effect correction and low-level quantification
Reaction kinetics and dual-detection monitoring
Identical fluorescence to unlabeled analyte
Orthogonal MS/FLD cross-validation of reaction yields
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